molecular formula C19H26N4O B7138336 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B7138336
M. Wt: 326.4 g/mol
InChI Key: ZDSXKLSOWCTLAH-UHFFFAOYSA-N
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Description

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a carboxamide group

Properties

IUPAC Name

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-13(18-12-20-22(4)14(18)2)21-19(24)23-11-10-17(15(23)3)16-8-6-5-7-9-16/h5-9,12-13,15,17H,10-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSXKLSOWCTLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)NC(C)C2=C(N(N=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the pyrrolidine ring, and finally the formation of the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R)-1-(1,5-dimethylpyrazol-4-yl)ethyl]furan-2-carboxamide: This compound shares the pyrazole ring and similar substituents but differs in the presence of a furan ring instead of a pyrrolidine ring.

    N-[(1R)-1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide: Similar in structure but contains a pyridine ring.

Uniqueness

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide is unique due to the combination of its pyrazole and pyrrolidine rings, along with the specific positioning of its functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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